molecular formula C10H12O3 B8588698 4-(Tetrahydrofuran-3-yloxy)phenol

4-(Tetrahydrofuran-3-yloxy)phenol

Cat. No.: B8588698
M. Wt: 180.20 g/mol
InChI Key: MJOIXIDILZSKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tetrahydrofuran-3-yloxy)phenol is a phenolic derivative featuring a tetrahydrofuran (THF) ring substituted at the 3-position via an ether linkage. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in drugs targeting metabolic and neurological disorders. Its structural uniqueness lies in the combination of a polar THF moiety and a reactive phenolic hydroxyl group, enabling versatile interactions in biological systems and synthetic pathways. Key applications include its role in the synthesis of empagliflozin (an SGLT2 inhibitor for diabetes) and serotonin 5-HT4 receptor partial agonists for neurodegenerative diseases .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-(oxolan-3-yloxy)phenol

InChI

InChI=1S/C10H12O3/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10-11H,5-7H2

InChI Key

MJOIXIDILZSKPK-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydrofuran-3-yloxy)phenol typically involves the reaction of phenol with tetrahydrofuran in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where phenol is deprotonated using a strong base such as sodium hydride, followed by the addition of tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydrofuran-3-yloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced products.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

4-(Tetrahydrofuran-3-yloxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Tetrahydrofuran-3-yloxy)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds and participate in various interactions, while the tetrahydrofuran ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in Pharmaceutical Agents

The tetrahydrofuran-3-yloxy group is a recurring motif in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Compound Core Structure Substituents/Modifications Therapeutic Use Reference
4-(Tetrahydrofuran-3-yloxy)phenol Phenol THF-3-yloxy at para position Intermediate for empagliflozin, 5-HT4 agonists
(S)-Diethyl 2-(4-(3-Chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-ylamino)-2-oxoethylphosphonate Quinazoline THF-3-yloxy at position 7; phosphonate group Afatinib impurity (NSCLC treatment)
(R)-4-((4-((4-(Tetrahydrofuran-3-yloxy)benzo[d]isoxazol-3-yloxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol Benzoisoxazole-piperidine-pyran THF-3-yloxy on benzoisoxazole 5-HT4 partial agonist (Alzheimer’s, depression)
Empagliflozin intermediate: (S)-(2-Chloro-5-iodophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)methanone Benzophenone THF-3-yloxy on phenyl ring; iodophenyl group SGLT2 inhibitor synthesis

Key Observations :

  • Scaffold Diversity: The THF-3-yloxy group is incorporated into diverse scaffolds (e.g., quinazoline, benzoisoxazole, benzophenone), influencing target specificity.
  • Positional Effects : Substitution at aromatic positions (e.g., para in empagliflozin vs. ortho in Afatinib analogs) alters pharmacokinetics and binding affinity.

Pharmacological Activity Profiles

Table 2: Comparative Pharmacological Data
Compound Target/Mechanism Activity Reference
This compound-derived 5-HT4 agonist Serotonin 5-HT4 receptor Partial agonist (EC50: 10–100 nM range)
Empagliflozin SGLT2 transporter IC50: 0.3–3.0 nM for glucose reabsorption
Afatinib impurity (C24H27ClFN4O6P) EGFR kinase inhibition Not directly active (impurity profile)

Insights :

  • The THF-3-yloxy group enhances solubility and metabolic stability, critical for CNS-targeting agents like 5-HT4 agonists .
  • In empagliflozin, this group contributes to selective SGLT2 binding, reducing off-target effects .

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., in Afatinib analogs) enhance target binding but may reduce solubility .
  • Bulkier Substituents : Methyl or benzyl groups (e.g., in patent examples ) improve lipophilicity, favoring blood-brain barrier penetration in neuroactive agents.
  • Fluorinated Chains : Perfluorinated alkyl chains (e.g., in ) increase metabolic resistance but pose environmental toxicity risks.

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